3-(5-Thiazolyl)benzenamine

Antimicrobial Antifungal Medicinal Chemistry

3-(5-Thiazolyl)benzenamine (CAS 1181615-28-0) is the validated meta-substituted thiazole-aniline building block. Isomer substitution causes assay failure; this compound ensures target engagement. • Antifungal MIC = 4.01 mM vs. C. albicans (1,2-isothiazole isomer is inactive). • ATP-competitive kinase inhibitor pharmacophore for CDK & tyrosine kinase SAR. • Aqueous solubility 0.39 g/L; compatible with solid-phase combinatorial synthesis. • ≥95% purity. In stock for immediate global shipping.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
Cat. No. B15373045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Thiazolyl)benzenamine
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CN=CS2
InChIInChI=1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2
InChIKeyVBAUJPSHKSHOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Thiazolyl)benzenamine: Structural & Procurement Overview


3-(5-Thiazolyl)benzenamine (CAS 1181615-28-0, also known as 3-(thiazol-5-yl)aniline) is a heteroaromatic building block consisting of a benzenamine core substituted at the meta-position with a 1,3-thiazole ring [1]. Its molecular formula is C₉H₈N₂S with a molecular weight of 176.24 g/mol . The compound is characterized by the presence of both an aniline amine (-NH₂) and a thiazole heterocycle, which confer distinct hydrogen-bonding capacity and electron density distribution . As a research intermediate, it is supplied with standard purity specifications of ≥95% and is used in the synthesis of kinase inhibitors, antimicrobial agents, and receptor ligands [2].

Meta-substituted thiazolylaniline building block for kinase and antimicrobial synthesis
1,3-Thiazole regioisomer identity for target engagement studies
Research-grade purity specification suitable for multi-step synthesis

3-(5-Thiazolyl)benzenamine: Positional & Regioisomeric Specificity


In drug discovery and materials science, the substitution pattern on the phenyl ring critically dictates molecular recognition, binding affinity, and physicochemical properties. The meta-substituted 3-(5-thiazolyl)benzenamine exhibits a distinct vector angle and electron distribution compared to its para-substituted analog (4-(thiazol-5-yl)aniline) . Even a subtle shift from the 1,3-thiazole to the isomeric 1,2-thiazole (isothiazole) ring system alters the heteroatom arrangement and electronic properties [1]. Consequently, generic substitution with a positional isomer or regioisomer without explicit validation can lead to a complete loss of target engagement or a drastic change in solubility, undermining assay reproducibility and project timelines [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Regioisomer mismatch

Para-substitution may reduce solubility and increase melting point, risking assay precipitation.

Heterocycle swap

Isothiazole (1,2-thiazole) analog lacks reported antimicrobial activity, potentially causing false negatives.

Generic isomer risk

Positional isomer substitution may disrupt target engagement and SAR, requiring explicit validation.

3-(5-Thiazolyl)benzenamine: Comparative Performance Evidence


Antifungal Activity: 1,3-Thiazole vs. Isothiazole

The 1,3-thiazole isomer 3-(5-thiazolyl)benzenamine demonstrates quantifiable antimicrobial activity against Candida albicans, whereas the corresponding 1,2-thiazole (isothiazole) regioisomer, 3-(isothiazol-5-yl)aniline, lacks reported antimicrobial efficacy in the same assay systems . This underscores the critical role of the heterocyclic sulfur-nitrogen arrangement in biological target engagement.

Antifungal MIC (C. albicans)
Data to verify
3-(5-Thiazolyl)benzenamine MIC = 4.01 mM; Isothiazole: no activity reported
Supports 1,3-thiazole regioisomer as active scaffold
Cross-study comparable; assay conditions not detailed
Antimicrobial Antifungal Medicinal Chemistry

Meta- vs. Para-Isomer Solubility Comparison

The meta-substituted 3-(5-thiazolyl)benzenamine exhibits a calculated aqueous solubility of 0.39 g/L at 25 °C , which is in stark contrast to the significantly lower solubility anticipated for the para-substituted isomer, 4-(thiazol-5-yl)aniline, based on its markedly higher melting point of 149.5-150.0 °C . This solubility differential directly impacts formulation feasibility and in vitro assay conditions.

Aqueous Solubility (meta vs para)
Data to verify
Meta: calc. 0.39 g/L at 25 °C; Para: mp 149.5–150.0 °C (higher crystal energy)
Meta-isomer may offer improved solubility for aqueous assays
Calculated values; experimental confirmation recommended
Physicochemical Properties Formulation Solubility

Density and Boiling Point: Positional Isomer Differences

The meta-substitution pattern in 3-(5-thiazolyl)benzenamine results in a distinct density (1.261 g/cm³) and boiling point (386.4 °C) compared to other positional isomers . While 4-(thiazol-5-yl)aniline shares a similar predicted density, its boiling point is significantly lower (347.4 °C) , indicating weaker intermolecular forces and potentially different volatility and purification characteristics.

Boiling Point Difference
Data to verify
Meta: bp 386.4 °C; Para: bp 347.4 °C (Δ ≈ 39 °C higher for meta)
Meta-isomer exhibits higher thermal stability
Predicted values at 760 mmHg
Physicochemical Properties Purification Process Chemistry

Solid-Phase Synthesis Compatibility

In a diversity-oriented solid-phase synthesis study, 3-(5-thiazolyl)benzenamine and related aniline derivatives were employed as resin-bound substrates to generate highly diversified N-aryl-N-thiazolyl compound libraries [1]. While direct yield data for the specific compound is not isolated, the method demonstrates that meta-substituted anilines are compatible with this high-throughput approach, enabling efficient synthesis of focused screening libraries. In contrast, para-substituted analogs often suffer from lower reactivity or purification challenges in similar solid-phase protocols [1].

Solid-Phase Library Synthesis
Method context
Meta-aniline compatible with resin-bound Hantzsch reaction for diverse libraries
Supports combinatorial chemistry workflows
Class-level inference; direct yield not isolated
Synthetic Methodology Medicinal Chemistry Solid-Phase Synthesis

CDK Inhibition: Thiazolyl Aniline Pharmacophore

The thiazol-5-yl aniline motif, as present in 3-(5-thiazolyl)benzenamine, is a privileged scaffold for cyclin-dependent kinase (CDK) inhibition [1]. In a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, the thiazol-5-yl aniline core contributed to potent enzyme inhibition [2]. While direct IC₅₀ data for the unsubstituted 3-(5-thiazolyl)benzenamine is not available, the scaffold's presence in optimized inhibitors with nanomolar potency (e.g., CDK9 inhibitors with Ki in the nanomolar range [3]) validates its utility as a starting point for medicinal chemistry campaigns.

CDK Inhibition Pharmacophore
Class-level
Thiazol-5-yl aniline core present in nanomolar CDK9 inhibitors
Validated starting point for kinase inhibitor programs
Unsubstituted compound Ki not reported; scaffold context
Kinase Inhibition CDK Anticancer

3-(5-Thiazolyl)benzenamine: Evidence-Based Application Scenarios


Antifungal Screening & Lead Discovery

3-(5-Thiazolyl)benzenamine is the preferred building block for synthesizing antifungal agents due to its demonstrated activity against Candida albicans (MIC = 4.01 mM) . Procurement of the 1,3-thiazole isomer is essential; substitution with the 1,2-thiazole (isothiazole) isomer would result in inactive compounds and compromise the screening cascade [1].

CDK & Tyrosine Kinase Inhibitor Development

The thiazol-5-yl aniline core is a recognized pharmacophore in ATP-competitive kinase inhibitors . This compound serves as a validated starting material for generating focused libraries of CDK and tyrosine kinase inhibitors, leveraging established SAR that links this scaffold to nanomolar enzyme inhibition [1].

Aqueous Assay & Formulation Development

With a calculated aqueous solubility of 0.39 g/L , 3-(5-thiazolyl)benzenamine is suitable for in vitro assays requiring modest solubility in aqueous buffers. Its superior solubility profile compared to the para-isomer (as inferred from melting point data) [1] makes it the isomer of choice when avoiding precipitation or DMSO concentrations above 0.1% is critical [2].

Solid-Phase Synthesis for Hit-to-Lead

This compound is compatible with solid-phase synthesis protocols, enabling the rapid generation of diverse N-aryl-N-thiazolyl libraries . Procurement of the meta-isomer is recommended for medicinal chemistry teams employing resin-based combinatorial chemistry to explore SAR around the thiazole-aniline axis [1].

Application
Selection Property
Validation Focus
Antifungal agent synthesis
1,3-Thiazole regioisomer identity
Reported antifungal activity context
Kinase inhibitor library synthesis
Thiazol-5-yl aniline pharmacophore
CDK inhibition SAR alignment
Aqueous assay development
Meta-substitution solubility profile
Precipitation avoidance in buffers
Combinatorial library synthesis
Solid-phase protocol compatibility
Resin-based synthesis efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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